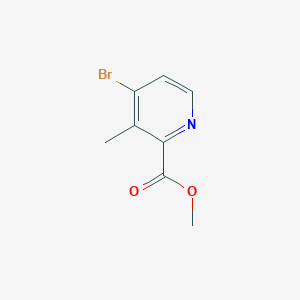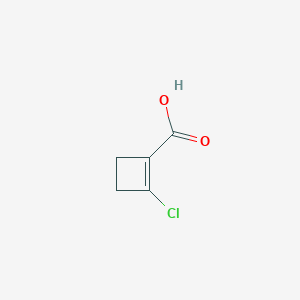
2-Chlorocyclobutene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorocyclobutene-1-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a cyclobutene derivative that contains a carboxylic acid and a chlorine atom. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Organic Chemistry
2-Chlorocyclobutene-1-carboxylic acid and its derivatives serve as versatile intermediates in organic synthesis. Their applications range from the synthesis of ketoalkanedioic acids, significant for their roles in the Krebs cycle, to the formation of complex polymer structures via ring-opening metathesis polymerization (ROMP). For instance, the oxidative cleavage of cycloalkene-1-carboxylates derived from such carboxylic acids, followed by oxidation, affords important 1-monoesters of 2-ketoalkanedioic acids, showcasing their utility in synthesizing cell-permeable prodrug forms of α-ketoglutarate, a critical intermediate in the tricarboxylic acid cycle (Jung & Deng, 2012). Additionally, the study on the reactivities of 1-substituted cyclobutene derivatives in ROMP reactions highlights the potential of these compounds in creating polymers with varying chemical properties, depending on the substituents and reaction conditions used (Song et al., 2010).
Catalysis and Green Chemistry
The exploration of transition-metal-free reactions, such as the chlorocyclization of amines with carboxylic acids, underscores the role of 2-Chlorocyclobutene-1-carboxylic acid and similar compounds in facilitating novel, environmentally friendly synthetic routes. Such methods offer a sustainable approach to synthesizing chloro-substituted heterocycles, which are valuable in pharmaceutical and agrochemical research (Xiao et al., 2015).
Material Science and Polymer Chemistry
In the realm of materials science, the structural modification of carboxylic acids, including 2-Chlorocyclobutene-1-carboxylic acid derivatives, plays a pivotal role in designing novel materials. The investigation into the properties of carboxylic acid adducts of B(C6F5)3, for instance, reveals insights into the Lewis base behavior of these acids and their potential in initiating polymerization reactions, thus opening avenues for creating new polymeric materials with tailored properties (Mitu & Baird, 2006).
Environmental Chemistry
The study on the degradation of deep-eutectic solvents based on choline chloride and carboxylic acids, including 2-Chlorocyclobutene-1-carboxylic acid, highlights the importance of understanding the stability and reactivity of such solvents in various conditions. This knowledge is crucial for their application in green chemistry and sustainable processes, as it informs the development of more stable and environmentally friendly solvent systems (Rodriguez Rodriguez et al., 2019).
Eigenschaften
IUPAC Name |
2-chlorocyclobutene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c6-4-2-1-3(4)5(7)8/h1-2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHAMWGIQHTSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C1C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

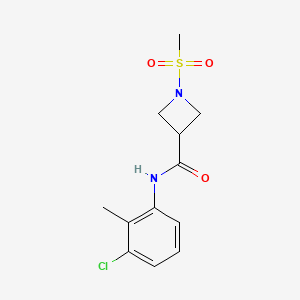
![4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2629479.png)
![2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

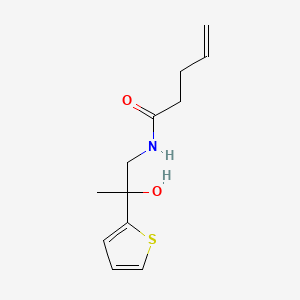
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2629486.png)
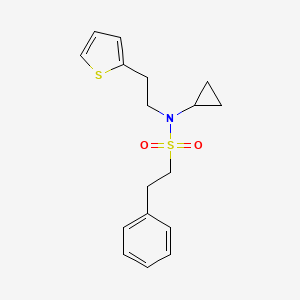
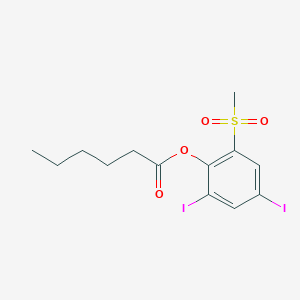
![4-[2-(4-Carboxyphenoxy)-1,2,3,3,4,4-hexafluorocyclobutyl]oxybenzoic acid](/img/structure/B2629492.png)
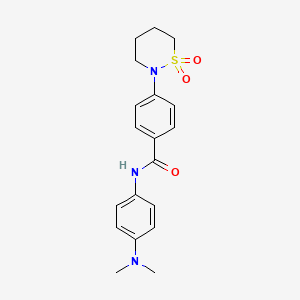

![5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B2629497.png)
